molecular formula C29H26N2O2 B11564168 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide

Cat. No.: B11564168
M. Wt: 434.5 g/mol
InChI Key: LAXBZXLYHYWUFW-UHFFFAOYSA-N
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Description

N-(2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a tetrahydroisoquinoline moiety linked to a benzamide core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxyphenyl Intermediate:

    Synthesis of the Tetrahydroisoquinoline Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The phenoxyphenyl group can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The benzamide moiety can be reduced to the corresponding amine under suitable conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, while the tetrahydroisoquinoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • N-(2-Phenoxyphenyl)-4-methylbenzamide
  • N-(2-Phenoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide
  • N-(2-Phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide

Comparison:

  • N-(2-Phenoxyphenyl)-4-methylbenzamide: Lacks the tetrahydroisoquinoline moiety, resulting in different biological activity.
  • N-(2-Phenoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide: Contains a piperidine ring instead of tetrahydroisoquinoline, leading to variations in receptor binding affinity.
  • N-(2-Phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide: Features a morpholine ring, which alters its chemical reactivity and pharmacological profile.

N-(2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C29H26N2O2/c32-29(30-27-12-6-7-13-28(27)33-26-10-2-1-3-11-26)24-16-14-22(15-17-24)20-31-19-18-23-8-4-5-9-25(23)21-31/h1-17H,18-21H2,(H,30,32)

InChI Key

LAXBZXLYHYWUFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5

Origin of Product

United States

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